molecular formula C15H18BrN5O2 B2960365 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2379997-16-5

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2960365
CAS No.: 2379997-16-5
M. Wt: 380.246
InChI Key: AWQUTLOYMVTRBK-UHFFFAOYSA-N
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Description

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dihydropyrazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom

Mechanism of Action

The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromopyrimidine moiety with a piperidine and dihydropyrazinone ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c1-20-6-4-17-13(14(20)22)21-5-2-3-11(9-21)10-23-15-18-7-12(16)8-19-15/h4,6-8,11H,2-3,5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUTLOYMVTRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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